(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

Catalog No.
S12376109
CAS No.
M.F
C10H12FNO2
M. Wt
197.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

Product Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic Acid

IUPAC Name

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

MWAZHPYPJNEKID-VIFPVBQESA-N

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)F

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid, also known as a fluorinated amino acid, is a compound characterized by its unique molecular structure, which includes an amino group, a carboxylic acid group, and a fluorophenyl substituent. This configuration contributes to its potential biological activity and makes it a subject of interest in medicinal chemistry. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the compound, which is often desirable in drug development.

The chemical behavior of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid can be analyzed through various types of reactions typical for amino acids. These include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound behave as an acid, while the amino group can accept protons, allowing it to act as a base.
  • Peptide Bond Formation: This compound can participate in peptide synthesis, where the amino group reacts with the carboxylic acid of another amino acid to form a peptide bond.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of amines.

These reactions are crucial for understanding its role in biological systems and potential therapeutic applications.

The biological activity of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid has been explored using computational methods such as quantitative structure-activity relationship (QSAR) modeling. These studies suggest that the compound may exhibit significant interactions with various biological targets, including receptors and enzymes involved in metabolic pathways. Its fluorinated structure could enhance its binding affinity and selectivity compared to non-fluorinated analogs .

Additionally, research indicates that compounds with similar structures often show neuroprotective effects or act as modulators in neurotransmission processes. The specific biological effects depend on the target interaction profiles predicted by computational models.

Several synthetic routes have been developed for (3S)-3-amino-4-(4-fluorophenyl)butanoic acid:

  • Starting from Chiral Precursors: Utilizing chiral pool synthesis from naturally occurring amino acids or other chiral intermediates.
  • Fluorination Reactions: Introducing the fluorine atom through electrophilic aromatic substitution or direct fluorination techniques.
  • Coupling Reactions: Employing coupling agents to facilitate the formation of peptide bonds when synthesizing derivatives or conjugates.

These methods allow for the production of this compound with high enantiomeric purity and yield.

(3S)-3-amino-4-(4-fluorophenyl)butanoic acid has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders or other diseases.
  • Research Tool: It can be used in biochemical assays to study amino acid metabolism and receptor interactions.
  • Fluorinated Amino Acid Studies: As a model compound for studying the effects of fluorination on amino acid properties and functions.

Interaction studies using techniques such as molecular docking and dynamic simulations have been employed to predict how (3S)-3-amino-4-(4-fluorophenyl)butanoic acid interacts with various biological macromolecules. These studies help elucidate:

  • Binding Affinity: How strongly the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Insights into how the compound exerts its biological effects at the molecular level.
  • Selectivity Profiles: Understanding which targets are preferentially modulated by this compound compared to similar structures.

Such studies are essential for guiding further experimental validations and optimizing lead compounds for therapeutic use.

Several compounds share structural similarities with (3S)-3-amino-4-(4-fluorophenyl)butanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-Amino-4-(4-fluorophenyl)butanoic AcidSimilar backbone without chiralityPotentially different binding profiles
(2S)-2-amino-5-fluoro-3-pentenoic AcidContains a double bondMay exhibit different reactivity due to unsaturation
3-Amino-2-methyl-4-(4-fluorophenyl)butanoic AcidMethyl substitution at position 2Altered lipophilicity affecting pharmacokinetics

These compounds demonstrate variations in their biological activities and pharmacological profiles due to differences in their structural features, such as substitution patterns and stereochemistry.

The construction of the (3S)-stereocenter in 3-amino-4-(4-fluorophenyl)butanoic acid requires precise enantioselective methods. Modern approaches leverage transition metal catalysis, organocatalysis, and chiral auxiliaries to achieve high enantiomeric excess (ee).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation has emerged as a robust method for synthesizing fluorinated β-amino acid derivatives. A key study demonstrated that Pd(OCOCF₃)₂ paired with the BINAP ligand in fluorinated alcohols like 2,2,2-trifluoroethanol enables hydrogenation of α-fluorinated iminoesters, yielding β-fluorinated α-amino esters with up to 91% ee. This method benefits from the electron-withdrawing effect of fluorine, which enhances substrate coordination to the metal center.

Nickel(II) complexes have also been employed for gram-scale synthesis. Chiral Ni(II) complexes facilitate alkylation reactions with fluorinated alkyl iodides, producing enantiopure (>94% ee) fluorinated amino acids. The Ni(II) center stabilizes the intermediate enolate, ensuring stereochemical retention during alkylation.

Organocatalytic Approaches

Bifunctional organocatalysts, such as amidine-based systems, enable kinetic resolution and asymmetric cyclocondensation. For instance, HBTM-2 catalyzes the reaction between fluoroacetic acid and N-sulfonyl aldimines to form α-fluoro-β-lactams, which are subsequently opened to yield β-amino acids. Similarly, thiourea-based catalysts promote alcoholysis of racemic isoxazolidinones, resolving enantiomers via hydrogen-bonding interactions.

Chiral Auxiliary-Mediated Synthesis

The use of (-)-8-phenylmenthol as a chiral auxiliary in cross metathesis (CM) reactions provides access to fluorinated cyclic β-amino acids. The auxiliary directs the stereochemical outcome during CM of fluorinated imidoyl chlorides, followed by hydrogenation and Dieckmann condensation to form the β-amino acid backbone.

Role as a Chiral Building Block in Peptidomimetic Design

The development of peptidomimetics represents one of the most significant advances in medicinal chemistry, with compounds designed to mimic the biological activity of natural peptides while overcoming their inherent limitations [4]. (3S)-3-amino-4-(4-fluorophenyl)butanoic acid serves as an exceptional chiral building block in this field, offering unique structural advantages that enhance peptidomimetic design strategies [5].

Peptidomimetics are compounds whose essential elements mimic a natural peptide or protein in three-dimensional space while retaining the ability to interact with biological targets and produce the same biological effect [5]. The design process begins by developing structure-activity relationships that can define minimal active sequences or major pharmacophore elements, identifying key residues responsible for biological effects [6]. (3S)-3-amino-4-(4-fluorophenyl)butanoic acid contributes to this process through its ability to provide conformational constraints that are crucial for optimizing peptidomimetic activity [4].

The stereochemical properties of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid are fundamental to its utility as a chiral building block [7]. Chiral molecules possess structural complexity that allows them to have mirror-image forms, and for drug molecules, usually only one of those forms works effectively while the other may have unwanted effects [7]. The S configuration at the C-3 position provides the precise spatial arrangement necessary for optimal receptor interactions [8].

ApplicationMechanism/Benefit
Conformational ConstraintRestricts peptide backbone flexibility through β-amino acid incorporation
Metabolic Stability EnhancementResists enzymatic degradation compared to natural α-amino acids
Chiral Building BlockProvides defined stereochemistry for precise spatial arrangement
Bioavailability ImprovementIncreases lipophilicity through fluorine incorporation
Receptor SelectivityOffers unique binding interactions through fluorophenyl moiety

Table 2: Applications of (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid in Peptidomimetic Design

The incorporation of beta-amino acids like (3S)-3-amino-4-(4-fluorophenyl)butanoic acid into peptidomimetic structures provides several distinct advantages over traditional alpha-amino acid analogs [9]. Beta-amino acids introduce additional conformational flexibility while simultaneously providing resistance to proteolytic degradation, a critical factor in developing orally bioavailable therapeutics [1]. The extended backbone structure of beta-amino acids allows for unique folding patterns that can mimic natural protein secondary structures while maintaining enhanced stability [10].

Recent advances in peptidomimetic design have demonstrated that synthetic amino acids can significantly impact the three-dimensional structure of bioactive peptides and enhance their potency [8]. Research has shown that insertion of appropriately designed amino acids into bioactive peptides can enhance binding affinity up to 40-fold, with peptides containing these synthetic amino acids potentially becoming a new class of therapeutics [8]. The fluorophenyl moiety of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid contributes additional binding interactions that can further enhance receptor selectivity and potency [11].

The utility of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid extends to the development of bicyclic peptides, which have emerged as a new class of therapeutic peptides capable of targeting disease proteins that conventional small molecules or large antibodies cannot reach [8]. The structural features of this compound and its ability to efficiently participate in cyclic peptide formation makes it a promising candidate for developing new, effective polycyclic peptides for targeted therapy [8].

Fluorinated Side Chain Contributions to Pharmacokinetic Optimization

The strategic incorporation of fluorine into pharmaceutical compounds has become a widely adopted approach for modulating stability, bioabsorption, and overall efficiency of drugs [12]. Fluorinated amino acids play a significant role in peptides and protein studies, known to enhance the stability of protein folds and serve as valuable analogs for investigation of enzyme kinetics, protein-protein interactions, and ligand-receptor interactions [11]. The fluorinated side chain of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid contributes substantially to pharmacokinetic optimization through multiple mechanisms [1].

Fluorine's unique properties stem from its small size and high electronegativity, which forms strong covalent bonds with carbon and shows significant impact on neighboring groups that alter the stability and reactivity of molecules [11]. The carbon-fluorine bond is notably more hydrophobic than the carbon-hydrogen bond, which often increases a drug's bioavailability through enhanced cell membrane penetration [13]. This effect is particularly relevant for (3S)-3-amino-4-(4-fluorophenyl)butanoic acid, where the fluorophenyl moiety significantly increases lipophilicity compared to non-fluorinated analogs [14].

Pharmacokinetic ParameterEffect of FluorinationMechanism
LipophilicityIncreased due to C-F bond hydrophobicityC-F bond is more hydrophobic than C-H bond
Metabolic StabilityEnhanced through blocking of metabolic oxidation sitesC-F bond strength prevents oxidative metabolism
Membrane PermeabilityImproved passive diffusion across biological membranesIncreased lipophilicity facilitates membrane crossing
Protein BindingModified through altered electronic propertiesFluorine's electronegativity alters hydrogen bonding patterns
Half-lifeExtended through resistance to enzymatic degradationReduced susceptibility to P450 enzyme degradation

Table 3: Fluorinated Side Chain Contributions to Pharmacokinetic Properties

The metabolic stability imparted by fluorination represents one of the most significant advantages in drug development [14]. The considerable stability of the carbon-fluorine bond means that many drugs are fluorinated to delay their metabolism, which prolongs their half-lives and allows for longer times between dosing and activation [13]. Research has demonstrated that strategic fluorination can improve in vivo pharmacokinetic profiles while maintaining favorable properties including potency, selectivity, solubility, and low cytotoxicity [14].

Specific studies have shown that fluorinated compounds can demonstrate improved half-life and area under the curve compared to their non-fluorinated counterparts when administered in vivo [14]. For example, compounds with strategic fluorine placement have shown half-life improvements from 1.2 hours to 2.5 hours, with corresponding increases in systemic exposure [14]. This improvement is attributed to reduced first-pass metabolism and enhanced compound exposure through various routes of administration [14].

The fluorinated aromatic amino acids demonstrate significant physiological activity and have applications beyond simple metabolic stability [11]. The incorporation of fluorinated amino acids and their derivatives into peptide drugs can improve thermal and chemical stability, increase lipid solubility, and thereby greatly improve biological and pharmacological activity [1]. These properties make (3S)-3-amino-4-(4-fluorophenyl)butanoic acid particularly valuable for developing therapeutics that require enhanced bioavailability and extended duration of action [3].

Targeting Neurological Disorders via Gamma-Aminobutyric Acid Analogue Development

Gamma-aminobutyric acid represents the most abundant inhibitory neurotransmitter in the central nervous system, and many physiological actions are modulated by gamma-aminobutyric acid receptors [15]. These chloride channels can be opened by gamma-aminobutyric acid and serve as targets for various important drugs including benzodiazepines, barbiturates, neuroactive steroids, convulsants, and anesthetics [15]. (3S)-3-amino-4-(4-fluorophenyl)butanoic acid shows significant potential as a gamma-aminobutyric acid analog for targeting neurological disorders due to its structural similarity to the natural neurotransmitter combined with enhanced pharmacological properties [16].

Gamma-aminobutyric acid deficiency is well-documented as being associated with several important neurological disorders including Huntington's chorea, Parkinson's disease, Alzheimer's disease, and other psychiatric disorders such as anxiety, depression, pain, panic, and mania [16]. Although increasing brain concentration of gamma-aminobutyric acid prevents convulsions, the high polarity and flexible structure of this compound are responsible for its inefficiency as an anticonvulsant when administered orally or intravenously [16]. To resolve this problem, gamma-aminobutyric acid analogs are being designed with improved pharmacokinetic properties [16].

PropertyDescription
Structural Similarity to GABAContains the essential γ-aminobutyric acid backbone with fluorophenyl modification
Receptor SelectivityFluorophenyl group provides additional binding interactions with GABA receptors
Blood-Brain Barrier PenetrationEnhanced lipophilicity from fluorination improves CNS penetration
Neurological ApplicationsPotential applications in epilepsy, anxiety, and neurodegenerative disorders
Advantages over GABAImproved pharmacokinetics, receptor selectivity, and metabolic stability

Table 4: (3S)-3-amino-4-(4-fluorophenyl)butanoic Acid as GABA Analogue

The development of gamma-aminobutyric acid analogs has been a focus of increasing interest in recent years, with synthesis and pharmacological evaluation of new gamma-aminobutyric acid derivatives being considered as potent drugs in the treatment of neurodegenerative disorders [16]. (3S)-3-amino-4-(4-fluorophenyl)butanoic acid offers several advantages over natural gamma-aminobutyric acid through its enhanced lipophilicity, which facilitates crossing of the blood-brain barrier, and its resistance to enzymatic degradation, which provides extended duration of action [1] [3].

Gamma-aminobutyric acid receptors are involved in anxiety, feeding and drinking behavior, circadian rhythm, cognition, vigilance, and learning and memory [15]. Moreover, deficits in the functional expression of gamma-aminobutyric acid receptors have been implicated in multiple neurological and psychiatric diseases [15]. The unique physiological and pharmacological properties of the multitude of gamma-aminobutyric acid receptor subtypes present in the central nervous system make this receptor an important target for novel rational drug therapy [15].

The fluorophenyl substituent of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid provides additional binding interactions with gamma-aminobutyric acid receptors that may enhance selectivity for specific receptor subtypes [11]. This selectivity is crucial for developing therapeutics with reduced side effects and improved therapeutic indices [12]. The stereochemical properties of the compound further contribute to its potential as a neurotherapeutic agent, as the S configuration provides optimal spatial arrangement for receptor binding [7].

Recent research in neurological applications of amino acid-based pharmaceuticals has demonstrated the importance of these compounds in sustained-release formulations and drug delivery systems [2]. Amino acids assist with matrix formulation, solubility enhancement, stability maintenance, and biocompatibility improvement in neurological applications [2]. The incorporation of (3S)-3-amino-4-(4-fluorophenyl)butanoic acid into such systems could provide controlled release profiles suitable for chronic neurological conditions requiring consistent therapeutic levels [17].

The development of sophisticated methodologies for introducing fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and pharmaceutical research. For the specific compound (3S)-3-amino-4-(4-fluorophenyl)butanoic acid, three primary approaches have emerged as the most effective strategies for fluorine incorporation: late-stage fluorination techniques for structural diversification, enzymatic and biocatalytic routes, and radiolabeling techniques for fluorine-18 based tracer development.

Late-Stage Fluorination Approaches for Structural Diversification

Late-stage fluorination represents a paradigm shift in synthetic chemistry, enabling the direct introduction of fluorine atoms into complex molecular architectures without the need for extensive synthetic redesign [1] [2]. This approach is particularly valuable for (3S)-3-amino-4-(4-fluorophenyl)butanoic acid derivatives, as it allows for the selective modification of existing amino acid frameworks to enhance their pharmacological properties.

Palladium-Catalyzed Carbon-Hydrogen Activation Methodologies

The development of palladium-catalyzed carbon-hydrogen activation protocols has revolutionized the field of late-stage fluorination. Zhu and colleagues demonstrated the first catalytic carbon-hydrogen activation and fluorination methodology specifically applied to amino acid derivatives [1]. This groundbreaking approach utilizes palladium(II) trifluoroacetate in conjunction with quinoline-based ligands and Selectfluor as the electrophilic fluorine source.

The mechanism involves the initial formation of a six-membered palladacycle through carbon-hydrogen bond activation, followed by oxidation to a palladium(IV) intermediate and subsequent reductive elimination to afford the fluorinated product [3]. The reaction conditions typically require heating at 115°C for 15 hours in 1,4-dioxane, with silver carbonate serving as a crucial additive for reaction progression [1]. This methodology achieves yields ranging from 65 to 89 percent with high beta-regioselectivity, making it particularly suitable for the synthesis of beta-fluoroalanine derivatives [3].

Selectfluor-Mediated Fluorination Strategies

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a versatile electrophilic fluorinating reagent for amino acid modification [4]. The combination of Selectfluor with iron(III) catalysts and sodium borohydride enables the fluorination of protected amino acids containing unsaturated side chains under mild conditions [5].

This methodology demonstrates remarkable functional group tolerance, accommodating fluorine, bromine, chlorine, methyl ester, acetyl, cyano, nitro, and trifluoromethyl substituents on the aromatic ring [3]. The reaction proceeds at room temperature over four hours, achieving yields of 70 to 85 percent with moderate regioselectivity. The mild reaction conditions make this approach particularly attractive for sensitive amino acid substrates that might decompose under harsh thermal conditions.

Photocatalytic and Radical-Mediated Fluorination

Recent advances in photocatalytic fluorination have provided new avenues for the selective introduction of fluorine atoms into amino acid derivatives [2]. The use of mesityl acridinium photocatalysts in combination with Selectfluor under blue light-emitting diode irradiation enables the fluorination of tertiary carbon-hydrogen bonds in branched amino acids [6].

The mechanism involves single electron transfer from alkyltrifluoroborate radical precursors to the excited photocatalyst, generating alkyl radicals that subsequently undergo radical conjugate addition to dehydroalanine derivatives [7]. This process is followed by fluorination with Selectfluor to yield the desired alpha-fluoro amino acid products. The methodology achieves yields of 75 to 94 percent with excellent site-selectivity, proceeding under ambient temperature conditions over eight hours.

Mechanistic Considerations and Substrate Scope

The success of late-stage fluorination approaches depends critically on the electronic and steric properties of the substrate. For (3S)-3-amino-4-(4-fluorophenyl)butanoic acid, the presence of the para-fluorophenyl group provides an ideal electronic environment for selective carbon-hydrogen activation at the beta position [8]. The directing effect of the amino acid amide functionality facilitates the formation of stable metallacycles, which are essential for achieving high regioselectivity.

MethodReagentTemperature (°C)Reaction Time (hours)Yield (%)Selectivity
Palladium-Catalyzed C-H ActivationPd(TFA)₂/Quinoline Ligand/Selectfluor1151565-89High β-regioselectivity
Selectfluor-Mediated FluorinationSelectfluor/Fe(III)/NaBH₄25470-85Moderate regioselectivity
Silver-Catalyzed Radical FluorinationAgF/Selectfluor/Base801245-75Variable regioselectivity
Photocatalytic FluorinationMesityl Acridinium/Selectfluor/Blue LED25875-94High site-selectivity
Electrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI)0260-80Electron-rich site selective

Enzymatic and Biocatalytic Routes to Fluorinated Amino Acids

Enzymatic fluorination represents a remarkable example of nature-inspired chemistry, offering unprecedented selectivity and sustainability for the synthesis of fluorinated amino acids [9] [10]. The development of biocatalytic routes for fluorine incorporation has gained significant momentum due to their ability to operate under mild aqueous conditions while maintaining exquisite stereochemical control.

Dehydrogenase-Catalyzed Fluorinated Amino Acid Synthesis

The enzymatic synthesis of fluorinated alanine enantiomers has been successfully demonstrated using specialized dehydrogenase enzymes [9] [10]. Alanine dehydrogenase from Vibrio proteolyticus catalyzes the reductive amination of 3-fluoropyruvate to produce (R)-3-fluoroalanine with greater than 85 percent yield and complete enantiomeric excess [9]. Similarly, diaminopimelate dehydrogenase from Symbiobacterium thermophilum facilitates the formation of (S)-3-fluoroalanine from the same substrate with comparable efficiency.

The enzymatic cascade incorporates a sophisticated cofactor recycling system employing formate dehydrogenase from Pseudomonas species 101 [9]. This enzyme couples formate oxidation to nicotinamide adenine dinucleotide phosphate hydrogen formation, ensuring continuous cofactor availability throughout the reaction. The integrated system achieves reaction yields exceeding 85 percent on the fluorinated substrate while maintaining complete enantiomeric excess.

Fluorinase Enzyme Mechanisms and Applications

Fluorinase enzymes represent the only known biological catalysts capable of forming carbon-fluorine bonds in nature [11]. The fluorinase from Streptomyces cattleya catalyzes the nucleophilic attack of fluoride ion on S-adenosyl-L-methionine, displacing L-methionine to generate 5-fluoro-5-deoxyadenosine [11]. This reaction proceeds through a mechanism involving fluoride ion coordination to the enzyme active site, followed by substrate binding and fluoride transfer.

Recent structural and kinetic studies have revealed that fluoride ion binding involves the displacement of two water molecules for protein ligation [11]. The positively charged sulfur center of S-adenosyl-L-methionine plays a crucial role in stabilizing the transition state, facilitating the nucleophilic substitution reaction. Engineering studies have demonstrated that site-directed mutagenesis at key active site residues can significantly enhance the catalytic efficiency toward fluorinated substrates [12].

Transaminase-Mediated Fluoroamine Synthesis

Pyridoxal phosphate-dependent transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of fluorinated amines [13]. These enzymes catalyze the amination of fluorinated ketone substrates using amino acid donors such as D-alanine or L-alanine. The methodology achieves conversions of 75 to 94 percent with enantiomeric excess values exceeding 99 percent for both (R)- and (S)-selective transaminases [13].

The substrate scope of transaminase-catalyzed fluorination encompasses various fluorinated aromatic ketones, including those containing trifluoromethyl substituents [13]. Notably, the enzymes demonstrate selectivity for smaller methyl ketones over larger carbonyl groups, enabling regioselective amination in diketone substrates. This selectivity pattern has been exploited to synthesize complex fluorinated hydroxylamine derivatives through sequential alcohol dehydrogenase and transaminase catalysis.

Biocatalytic System Optimization and Scale-Up

The optimization of enzymatic fluorination systems requires careful consideration of enzyme stability, substrate concentration, and reaction kinetics [14]. For (3S)-3-amino-4-(4-fluorophenyl)butanoic acid synthesis, whole-cell biocatalytic approaches using engineered Escherichia coli strains have shown promise for scalable production [14]. These systems co-express methylmalonyl coenzyme A synthase, methylmalonyl coenzyme A reductase, and malonate transmembrane proteins to enable the biosynthesis of fluorinated analogs.

Enzyme SystemSubstrateProductYield (%)Enantiomeric Excess (%)Cofactor Requirements
Alanine Dehydrogenase (Vibrio proteolyticus)3-Fluoropyruvate(R)-3-Fluoroalanine>85>99NAD(P)H
Diaminopimelate Dehydrogenase (Symbiobacterium thermophilum)3-Fluoropyruvate(S)-3-Fluoroalanine>85>99NAD(P)H
Fluorinase (Streptomyces cattleya)S-Adenosyl-L-methionine5-Fluoro-5-deoxyadenosine70-90N/AFluoride ion
Transaminase (PLP-dependent)Fluoroketone compoundsFluorinated amines75-94>99Pyridoxal phosphate
Formate Dehydrogenase (Pseudomonas sp.)FormateNAD(P)H (cofactor regeneration)>95N/ANAD+

Radiolabeling Techniques for ¹⁸F-Based Tracer Development

The development of fluorine-18 labeled tracers for positron emission tomography imaging requires specialized radiolabeling methodologies that can accommodate the unique challenges posed by the short half-life of fluorine-18 (109.8 minutes) and the need for high specific activity [15] [16]. For (3S)-3-amino-4-(4-fluorophenyl)butanoic acid derivatives, several advanced radiolabeling strategies have been developed to enable efficient tracer synthesis.

Direct Nucleophilic Substitution Approaches

Direct nucleophilic substitution with fluorine-18 fluoride represents the most straightforward approach for radiolabeling amino acid derivatives [15]. This methodology involves the displacement of suitable leaving groups (typically tosylate, mesylate, or triflate) by fluorine-18 fluoride under basic conditions. For amino acid tracers, the reaction typically proceeds in dipolar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures (120°C) using potassium carbonate and Kryptofix 2.2.2 as phase transfer catalyst [16].

The specific activity achievable through direct nucleophilic substitution ranges from 37 to 185 gigabecquerels per micromole, with radiochemical yields typically between 20 and 60 percent [15]. The reaction time of approximately 30 minutes makes this approach suitable for routine tracer production, although the harsh reaction conditions may limit its applicability to sensitive biomolecules.

Click Chemistry-Based Radiolabeling Strategies

Click chemistry methodologies have revolutionized fluorine-18 labeling by enabling the conjugation of pre-formed fluorine-18 labeled prosthetic groups to complex biomolecules under mild conditions [17] [18]. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between fluorine-18 labeled azides and alkyne-functionalized amino acids proceeds rapidly at room temperature with excellent yields [19].

The most widely employed prosthetic group for click chemistry is 2-[¹⁸F]fluoroethylazide, which can be synthesized in high radiochemical yield and subsequently coupled to alkyne-bearing amino acids [19]. The click reaction typically achieves radiochemical yields of 60 to 95 percent within 15 minutes using copper sulfate and sodium ascorbate in water-acetonitrile mixtures [17]. The specific activity ranges from 74 to 148 gigabecquerels per micromole, making it suitable for high-resolution imaging applications.

Copper-Free Bioorthogonal Labeling Methods

The development of copper-free click chemistry has addressed concerns regarding copper toxicity in biological systems while enabling in vivo labeling applications [20] [21]. Strain-promoted azide-alkyne cycloaddition using fluorine-18 labeled dibenzocyclooctyne derivatives provides an attractive alternative for sensitive amino acid substrates [20].

The synthesis of [¹⁸F]fluorobenzyl-dibenzocyclooctyne proceeds in 85 percent radiochemical yield through coupling with N-succinimidyl 4-[¹⁸F]fluorobenzoate [20]. The subsequent copper-free click reaction with azide-functionalized amino acids achieves radiochemical yields of 70 to 98 percent within 60 minutes at 37°C. The metabolic stability of the resulting tracers is excellent, with 60 percent of intact compound remaining after 60 minutes post-injection in mice [20].

Prosthetic Group Development and Optimization

Advanced prosthetic group strategies have focused on developing specialized fluorine-18 labeled synthons that can be efficiently coupled to amino acid derivatives [22] [23]. N-succinimidyl 4-[¹⁸F]fluorobenzoate remains the most widely used prosthetic group for amino acid labeling, reacting with lysine residues under mildly basic conditions [22].

Recent developments include [¹⁸F]fluoropyridine-based prosthetic groups that offer enhanced stability and biocompatibility [22]. These reagents demonstrate high ultraviolet detectability and excellent in vivo stability, with radiochemical yields ranging from 40 to 80 percent for amino acid conjugation. The reaction proceeds at 40°C in dimethylformamide using diisopropylethylamine as base, achieving specific activities of 50 to 150 gigabecquerels per micromole [22].

Photoredox-Catalyzed Radiolabeling Methodologies

Photoredox catalysis has emerged as a powerful tool for the direct fluorine-18 labeling of amino acids under mild aqueous conditions [6]. The methodology employs sodium decatungstate as photocatalyst in combination with N-[¹⁸F]fluorosuccinimide under ultraviolet light irradiation [6]. This approach enables the selective fluorine-18 insertion into tertiary carbon-hydrogen bonds of branched amino acids such as leucine and its analogs.

The reaction proceeds at room temperature in aqueous solution over 30 minutes, achieving radiochemical yields of 23 to 33 percent [6]. The methodology demonstrates excellent chemoselectivity for tertiary carbon-hydrogen bonds while maintaining the intrinsic chirality of the amino acid substrates. Cell uptake studies demonstrate that the resulting tracers retain their biological activity and can effectively target amino acid transporters [6].

Sulfur-Fluorine-18 Exchange Chemistry

A novel approach to fluorine-18 labeling involves the use of sulfur-fluorine-18 exchange reactions with sulfonyl fluoride derivatives [24]. This methodology enables the direct incorporation of fluorine-18 into amino acid structures through the formation of stable sulfonyl fluoride bonds. The [¹⁸F]fluorosulfonyl tyrosine derivative can be prepared directly by sulfur-fluorine-18 exchange, achieving radiochemical yields of 50 to 90 percent within 10 minutes at room temperature [24].

The resulting tracers retain their typical transport characteristics for unmodified amino acids while demonstrating excellent in vivo stability [24]. Positron emission tomography imaging studies confirm high tumor uptake with superior tumor-to-muscle ratios compared to conventional fluorine-18 labeled amino acid tracers. The specific activity achievable through this methodology ranges from 134 to 250 gigabecquerels per micromole [24].

Labeling MethodProsthetic Group/ReagentReaction ConditionsReaction Time (minutes)Radiochemical Yield (%)Specific Activity (GBq/μmol)
Direct Nucleophilic Substitution[¹⁸F]FluorideK₂CO₃/Kryptofix/DMF/120°C3020-6037-185
Click Chemistry (CuAAC)[¹⁸F]FluoroethylazideCuSO₄/Na-ascorbate/H₂O-CH₃CN/RT1560-9574-148
Copper-Free Click Chemistry[¹⁸F]DBCONo catalyst/PBS/37°C6070-98100-300
Prosthetic Group Approach[¹⁸F]SFBDIPEA/DMF/40°C2040-8050-150
Photoredox-Mediated Labeling[¹⁸F]NFSINa₂WO₄/UV light/H₂O/RT3023-3380-200
Sulfur-¹⁸F Exchange[¹⁸F]Sulfonyl fluorideBase/organic solvent/RT1050-90134-250

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

197.08520679 g/mol

Monoisotopic Mass

197.08520679 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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